(S)-2,2,4-Trimethylhexane
Description
Chiral Hydrocarbons in Advanced Organic Chemistry and Materials Science Research
Chiral hydrocarbons, including (S)-2,2,4-Trimethylhexane, are of significant interest in advanced organic chemistry and materials science. While alkanes are generally considered to have low reactivity, their three-dimensional structure is crucial in various applications. fiveable.melibretexts.org In organic chemistry, understanding the stereochemistry of molecules is fundamental for predicting their behavior in reactions and their interactions with other chiral molecules, such as enzymes. fiveable.mebyjus.com
The study of chiral hydrocarbons contributes to a deeper understanding of stereoisomerism and its implications for molecular recognition and asymmetric synthesis. byjus.com In materials science, the unique spatial arrangement of chiral molecules can influence the macroscopic properties of materials. Chiral structures are explored for their potential in creating advanced materials with novel optical and electronic properties. acs.orgrsc.org For instance, chiral polycyclic aromatic hydrocarbons are investigated for their potential as chiral recognizers and in the development of organic semiconductors. acs.org The principles learned from simpler chiral alkanes like this compound can inform the design of these more complex functional materials.
Stereochemical Complexity of Branched Alkanes: The Case of this compound
Branched alkanes such as 2,2,4-trimethylhexane (B107784) introduce a level of structural complexity not seen in their straight-chain counterparts. wikipedia.org The presence of branching affects physical properties like boiling and melting points. The introduction of a chiral center, as in this compound, adds another layer of complexity.
Table 1: Properties of 2,2,4-Trimethylhexane
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₀ |
| Molecular Weight | 128.25 g/mol |
| Boiling Point | ~124-127°C |
| Density | ~0.716-0.72 g/cm³ at 20°C |
| Refractive Index | n20/D 1.403 |
This table presents key physical properties of the general compound 2,2,4-trimethylhexane, which are largely shared by its (S)-isomer. ontosight.aisigmaaldrich.com
Overview of Current Research Trajectories and Open Questions
Current research involving branched alkanes like 2,2,4-trimethylhexane often falls within the realm of physical and computational chemistry. For instance, molecular dynamics simulations are employed to study the behavior of such molecules under various conditions of temperature and pressure. mdpi.com These studies are crucial for understanding fluid properties, such as viscosity, which is important in fields like lubrication. mdpi.comresearchgate.net
While this compound itself may not be the direct subject of a large volume of dedicated research, it serves as a model compound for understanding the fundamental principles of chirality and stereochemistry in alkanes. Open questions in this area relate to the precise influence of chirality on the physical properties of bulk materials and the subtle interactions between enantiomers in non-biological systems. Furthermore, the development of efficient and selective methods for the synthesis of specific stereoisomers of branched alkanes remains a topic of interest in synthetic organic chemistry. The chiral properties of this compound also make it a point of interest for applications in the synthesis of enantiomerically pure compounds, which are vital in the pharmaceutical and agrochemical industries. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
618380-26-0 |
|---|---|
Molecular Formula |
C9H20 |
Molecular Weight |
128.25 g/mol |
IUPAC Name |
(4S)-2,2,4-trimethylhexane |
InChI |
InChI=1S/C9H20/c1-6-8(2)7-9(3,4)5/h8H,6-7H2,1-5H3/t8-/m0/s1 |
InChI Key |
AFTPEBDOGXRMNQ-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@H](C)CC(C)(C)C |
Canonical SMILES |
CCC(C)CC(C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure S 2,2,4 Trimethylhexane and Analogues
Asymmetric Catalytic Functionalization Approaches
Catalytic methods offer an atom-economical and efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. youtube.com
Direct C(sp³)-H Functionalization Strategies for Chiral Alkanes
Directly converting unactivated C(sp³)–H bonds in alkanes into new C-C or C-heteroatom bonds is a frontier in organic synthesis. This strategy avoids the need for pre-functionalized substrates, thus shortening synthetic sequences. In the context of creating chiral centers, this involves a catalyst that can selectively functionalize one of two enantiotopic C-H bonds. Chiral transition-metal complexes, often featuring rhodium or palladium, can create a chiral environment that directs this functionalization. mdpi.com The binding of a chiral ligand to the metal is crucial for inducing stereoselectivity. mdpi.com While conceptually powerful, achieving high selectivity for a specific, non-activated C-H bond in a simple alkane like 2,2,4-trimethylhexane (B107784) remains a formidable challenge.
Transition Metal Catalysis in Enantioselective Alkane Transformations
Transition-metal catalysis is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral centers with high fidelity. acs.orgrsc.org For the synthesis of branched alkanes, catalysts based on rhodium, cobalt, and nickel are particularly relevant. These metals can catalyze a variety of transformations, including cross-coupling reactions, hydrogenations, and carbocyclizations, that can establish chiral centers. nih.govorganic-chemistry.org
The key to enantioselectivity lies in the design of chiral ligands that coordinate to the metal center. mdpi.com Ligands such as chiral phosphines (e.g., BINAP) and N-heterocyclic carbenes (NHCs) create a well-defined three-dimensional space around the metal, forcing substrates to approach in a specific orientation. This geometric constraint favors the formation of one enantiomer over the other. mdpi.comnih.gov For instance, an asymmetric cross-coupling reaction could join two smaller achiral fragments to construct the chiral carbon center of (S)-2,2,4-trimethylhexane.
| Metal Catalyst | Typical Chiral Ligand | Applicable Reaction Type | Potential for Alkane Synthesis |
|---|---|---|---|
| Rhodium (Rh) | Chiral Phosphines (e.g., BINAP, DIPAMP) | Asymmetric Hydrogenation, Hydroformylation, Cycloadditions organic-chemistry.orgpharmaguideline.com | Hydrogenation of a prochiral alkene precursor to a chiral alkane. |
| Cobalt (Co) | Chiral Bisphosphine Ligands | Pauson-Khand Reaction (PKR), Carbocyclizations nih.gov | Formation of a complex cyclic precursor that can be subsequently converted to a branched alkane. |
| Nickel (Ni) | Chiral Bis(oxazoline) (BOX) ligands, NHCs | Asymmetric Cross-Coupling, 1,4-Additions acs.org | Coupling of a secondary alkyl organometallic reagent with an alkyl halide. |
Biocatalytic Routes to Chiral Hydrocarbon Scaffolds
Biocatalysis utilizes enzymes as natural catalysts to perform chemical transformations with exceptional selectivity under mild conditions. pharmasalmanac.comnih.gov This approach is a cornerstone of green chemistry. For the synthesis of chiral hydrocarbons, several classes of enzymes are particularly useful.
Cytochromes P450 Variants: These monooxygenases are capable of hydroxylating unactivated C-H bonds with high regio- and stereoselectivity. A potential biocatalytic route to this compound could involve the selective hydroxylation of an achiral precursor, 2,2,4-trimethylpentane (B7799088), at the C4 position. The resulting chiral alcohol could then be deoxygenated using standard chemical methods to yield the target alkane.
Lipases: These hydrolases are commonly used for the kinetic resolution of racemic mixtures of alcohols or esters. nih.gov A racemic mixture of a functionalized precursor to 2,2,4-trimethylhexane could be resolved by a lipase, which would selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.
Ketoreductases (KREDs): These enzymes reduce prochiral ketones to chiral secondary alcohols with very high enantioselectivity. nih.govresearchgate.net A synthetic route could be designed around an appropriate ketone precursor, which upon stereoselective reduction by a KRED would install the desired stereocenter. nih.gov
The high selectivity of enzymes often eliminates the need for protecting groups, simplifying synthetic routes. pharmasalmanac.com
Cooperative and Dual Catalysis for Stereocontrol
Cooperative or dual catalysis is a sophisticated strategy where two distinct catalysts work in concert to enable a transformation that is not possible with either catalyst alone. ethz.chscienceopen.com This approach allows for the activation of both the nucleophile and the electrophile, or for sequential catalytic events in a single pot. ethz.ch
A common pairing involves a photoredox catalyst and a chiral transition-metal catalyst. The photoredox catalyst, upon activation by light, can generate a radical intermediate from a stable precursor. This highly reactive radical can then be captured in an enantioselective fashion by the chiral transition-metal complex. researchgate.net For example, a photoredox catalyst could generate an alkyl radical that is then coupled with another fragment under the control of a chiral nickel catalyst, thereby forming a new stereocenter with high enantiomeric excess. scienceopen.com This synergistic approach expands the toolbox for creating complex chiral molecules from simple starting materials. nih.gov
Stereoselective Construction via Stoichiometric and Substoichiometric Reagents
While catalytic methods are often preferred, approaches using stoichiometric chiral reagents or auxiliaries remain powerful, especially when a suitable catalytic system has not been developed.
Directed Grignard Reagent-Based Syntheses of Branched Alkanes
Grignard reagents (R-Mg-X) are powerful carbon nucleophiles widely used for forming carbon-carbon bonds. chemguide.co.ukorganic-chemistry.org While standard Grignard reactions with achiral substrates produce racemic mixtures, stereocontrol can be achieved. Early efforts in this area focused on the use of configurationally labile secondary alkyl Grignard reagents in cross-coupling reactions with chiral catalysts. acs.org
A more direct method for stereocontrol involves the use of a chiral auxiliary. An achiral substrate can be temporarily attached to a chiral molecule (the auxiliary), which then directs the approach of the Grignard reagent to one face of the molecule, leading to the formation of one diastereomer preferentially. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.
Alternatively, diastereoselective Grignard additions to carbonyls containing a nearby stereocenter can be used to set a new stereocenter. For example, the addition of a Grignard reagent to a ketone with an existing chiral center at the α- or β-position can proceed with high diastereoselectivity, which is often predictable by models like Cram's rule or the Felkin-Ahn model. nih.gov This new stereocenter, after further transformations, could become the chiral center of the target alkane. For instance, the addition of an ethylmagnesium halide to a chiral ketone could establish the correct stereochemistry, followed by deoxygenation to yield the final alkane scaffold.
Controlled Alkylation and Rearrangement Pathways Leading to this compound Structures
The construction of the chiral center at the C4 position of this compound with high enantiomeric excess necessitates the use of stereocontrolled synthetic methods. While specific literature on the direct asymmetric synthesis of this compound is limited, established principles of asymmetric synthesis can be applied to devise plausible synthetic routes.
Asymmetric Alkylation: A primary strategy involves the asymmetric alkylation of a suitable prochiral precursor. This could be achieved through the use of chiral auxiliaries, chiral catalysts, or chiral reagents to control the stereochemical outcome of the C-C bond formation. For instance, the alkylation of a metal enolate derived from a ketone precursor bearing a removable chiral auxiliary can introduce the desired stereocenter. Subsequent reduction and functional group manipulation would then yield the target alkane.
Phase-transfer catalysis represents another powerful tool for asymmetric alkylation. The use of chiral quaternary ammonium salts as phase-transfer catalysts can facilitate the enantioselective alkylation of β-keto esters or other suitable substrates, which can then be converted to the desired trimethylhexane skeleton.
Catalytic Asymmetric Approaches: Transition metal catalysis and organocatalysis offer more atom-economical and elegant solutions. A chiral transition metal complex, for example, could catalyze the conjugate addition of an organometallic reagent to an α,β-unsaturated carbonyl compound, establishing the chiral center. Subsequent transformations would then complete the synthesis of this compound. Similarly, chiral organocatalysts can activate substrates towards enantioselective alkylation.
Stereocontrolled Rearrangement Reactions: Sigmatropic rearrangements, such as the Claisen rearrangement, can be employed to transfer chirality and construct complex stereocenters. While not a direct route to a simple alkane, a substrate containing the necessary carbon framework and a strategically placed chiral center could undergo a stereocontrolled rearrangement to establish the desired configuration at the C4 position. The resulting product could then be further elaborated to this compound. The stereochemical outcome of such rearrangements is often dictated by the conformation of the transition state, which can be influenced by the existing stereochemistry in the molecule.
Synthetic Routes to Chiral Hexane-Based Derivatives
The synthesis of chiral derivatives based on the hexane framework, particularly bicyclic systems, opens avenues to novel molecular scaffolds with potential applications in medicinal chemistry and materials science.
Chemoenzymatic Synthesis of Bicyclo[3.1.0]hexane and Bicyclo[2.1.1]hexane Systems
Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical synthesis to access complex chiral molecules.
Bicyclo[3.1.0]hexane Systems: The bicyclo[3.1.0]hexane skeleton is a common motif in natural products. Chemoenzymatic approaches to these systems often involve the enzymatic resolution of racemic intermediates. For example, lipases can be used for the enantioselective acylation or hydrolysis of alcohols or esters containing the bicyclo[3.1.0]hexane framework, separating the enantiomers with high efficiency.
Bicyclo[2.1.1]hexane Systems: Bicyclo[2.1.1]hexanes are gaining attention as saturated bioisosteres for ortho-substituted benzene rings in drug discovery. Enantioselective synthesis of these strained bicyclic systems is an active area of research. While purely chemical methods, such as intramolecular photocycloadditions, are common, chemoenzymatic strategies are emerging. Enzymatic desymmetrization of prochiral bicyclo[2.1.1]hexane derivatives offers a potential route to enantiopure building blocks. For instance, a hydrolase could selectively hydrolyze one of two enantiotopic ester groups on a symmetrically substituted bicyclo[2.1.1]hexane, leading to a chiral mono-acid.
Recent advances have demonstrated the use of Lewis-acid-catalyzed [2+2] photocycloaddition to construct enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. uam.eschemrxiv.org This highlights the power of combining catalytic methods to achieve high levels of stereocontrol.
| Bicyclic System | Synthetic Strategy | Key Features |
| Bicyclo[3.1.0]hexane | Chemoenzymatic Resolution | Use of lipases for enantioselective acylation/hydrolysis. |
| Bicyclo[2.1.1]hexane | Chemoenzymatic Desymmetrization | Selective enzymatic transformation of a prochiral substrate. |
| Bicyclo[2.1.1]hexane | Catalytic Photocycloaddition | Lewis-acid catalysis for enantioselective [2+2] cycloaddition. uam.eschemrxiv.org |
Strategies for Incorporating the 2,2,4-Trimethylhexane Moiety into Complex Molecular Architectures (e.g., Polymers, Diamines)
The incorporation of the 2,2,4-trimethylhexane unit into larger molecules like polymers and diamines can impart unique properties such as altered solubility, thermal stability, and mechanical characteristics.
Diamines: 2,2,4-Trimethyl-1,6-hexanediamine is a commercially available monomer used in the synthesis of polyamides (nylons). wikipedia.org This diamine exists as a mixture of isomers. The synthesis of enantiopure (S)-2,2,4-trimethyl-1,6-hexanediamine would allow for the creation of stereoregular polyamides with potentially distinct and improved properties. The synthesis would likely involve the elaboration of enantiopure this compound precursors, for example, through the conversion of a carboxylic acid derivative to an amine.
Polymers: The polymerization of enantiopure diamines containing the this compound moiety with diacids or diacyl chlorides would lead to the formation of chiral polyamides. The stereochemistry of the monomer unit can influence the secondary structure and macroscopic properties of the resulting polymer. The general reaction for the formation of a polyamide from a diamine and a diacyl chloride is a condensation polymerization.
The synthesis of polymers with an exact alternating sequence can be achieved through the cationic polymerization of pre-sequenced monomers, a strategy that could be adapted to incorporate the chiral trimethylhexane unit in a controlled manner.
| Molecular Architecture | Monomer(s) | Polymerization Type | Potential Properties |
| Polyamide | (S)-2,2,4-Trimethyl-1,6-hexanediamine and a diacid/diacyl chloride | Condensation Polymerization | Stereoregularity, altered thermal and mechanical properties. |
Challenges and Innovations in Achieving High Enantiopurity and Scalability
The synthesis of enantiopure compounds on a large scale presents several challenges, including the cost and efficiency of chiral catalysts or reagents, the need for cryogenic conditions, and the difficulty in separating enantiomers.
Challenges:
Cost and Availability of Chiral Catalysts: Many asymmetric catalysts are based on rare and expensive metals or require multi-step syntheses, limiting their industrial applicability.
Catalyst Loading and Turnover: Achieving high turnover numbers and frequencies is crucial for scalability. Low catalyst loading reduces cost and simplifies purification.
Enantiomeric Excess (ee) and Diastereomeric Ratio (dr): Consistently achieving high levels of stereocontrol (typically >99% ee) on a large scale can be difficult.
Purification: The removal of residual catalyst and byproducts from the final product can be challenging and costly.
Reaction Conditions: Many asymmetric reactions require inert atmospheres and low temperatures, which are energy-intensive and expensive to maintain on an industrial scale.
Innovations:
Organocatalysis: The use of small, metal-free organic molecules as catalysts offers a more sustainable and often cheaper alternative to transition-metal catalysis.
Biocatalysis: Enzymes operate under mild conditions with high selectivity and can be produced on a large scale through fermentation. Immobilization of enzymes can further enhance their stability and reusability.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. Flow chemistry is particularly well-suited for scaling up highly exothermic or hazardous reactions.
High-Throughput Screening: The rapid screening of catalyst libraries allows for the efficient identification of optimal catalysts and reaction conditions for a specific transformation.
Catalyst Recycling: The development of recyclable catalysts, for example, through heterogenization or the use of phase-transfer catalysis where the catalyst can be easily separated, is a key area of innovation for improving the economic viability of asymmetric synthesis.
The scalable synthesis of enantiopure bis-3,4-diazaphospholane ligands, which obviates the need for chromatographic purification, is an example of an optimized route that addresses some of these challenges. researchgate.net Such innovations are crucial for the practical application of enantiopure compounds like this compound and its derivatives.
An in-depth examination of the chemical compound this compound, this article explores the mechanistic and stereochemical aspects of its formation through asymmetric alkane functionalization. The focus is on the catalytic processes, computational analysis of reaction pathways, and the crucial role of chiral ligands in achieving stereoselectivity.
Mechanistic Investigations and Stereochemical Rationalization
The synthesis of a specific stereoisomer like (S)-2,2,4-Trimethylhexane from its prochiral precursor, 2,2,4-trimethylpentane (B7799088), represents a significant challenge in organic chemistry due to the inert nature of C-H bonds in alkanes. Achieving high enantioselectivity requires a deep understanding of the reaction mechanisms at a molecular level.
Advanced Analytical Methodologies for Stereoisomer Characterization
Enantioselective Chromatographic Separations
Enantioselective chromatography stands as a cornerstone for the separation of chiral compounds. By employing a chiral stationary phase (CSP) or a chiral derivatizing agent, enantiomeric pairs can be resolved into distinct peaks, allowing for their individual quantification.
Gas chromatography (GC) equipped with chiral stationary phases (CSPs) is a powerful technique for the direct separation of volatile enantiomers, including non-functionalized hydrocarbons like (S)-2,2,4-Trimethylhexane. The resolution of such chiral alkanes presents a significant analytical challenge due to their lack of polar functional groups that could engage in strong intermolecular interactions with the stationary phase.
The most successful CSPs for this purpose are based on derivatized cyclodextrins. researchgate.netchromatographyonline.com Cyclodextrins are cyclic oligosaccharides composed of glucose units, forming a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. researchgate.netchromatographyonline.com For the separation of nonpolar analytes like alkanes, these cyclodextrins are typically modified, for instance by permethylation, to enhance their chiral recognition capabilities and thermal stability. researchgate.net A commonly used phase for resolving chiral hydrocarbons is Chirasil-Dex CB, which consists of permethylated β-cyclodextrin chemically bonded to a polysiloxane backbone. researchgate.net
The enantioseparation of chiral alkanes on these phases is primarily attributed to differential inclusion into the cyclodextrin (B1172386) cavity and weak intermolecular interactions. researchgate.net Due to the absence of strong interaction sites like hydrogen bond donors or acceptors on the alkane, the chiral recognition is governed by subtle differences in how the enantiomers fit into the chiral cavity of the CSP. This involves a combination of steric effects and weak van der Waals forces. researchgate.netaps.org The elution order of the enantiomers is dependent on the stability of the transient diastereomeric complexes formed between the analyte and the CSP. For instance, studies on similar chiral alkanes like 4-methyloctane (B165697) have shown that the (S)-enantiomer can exhibit stronger van der Waals interactions with a β-cyclodextrin selector, leading to a higher chromatographic retention compared to its (R)-counterpart. researchgate.net The successful resolution of polymethylated hydrocarbons such as 2,2,4-trimethylhexane (B107784) on such columns has been noted as an area of high interest in geochemistry and other fields. researchgate.net
| Stationary Phase Type | Chiral Selector | Primary Interaction Mechanism | Applicability |
|---|---|---|---|
| Cyclodextrin-based | Derivatized α-, β-, and γ-Cyclodextrins (e.g., permethylated, trifluoroacetylated) | Inclusion Complexation, Van der Waals Forces | Volatile chiral hydrocarbons, including branched alkanes |
| Amino Acid Derivatives | L-valine-tert-butylamide polysiloxane (Chirasil-Val) | Hydrogen Bonding, Dipole-Dipole | Primarily for derivatized amino acids; less effective for nonpolar alkanes |
| Metal Complexes | Chiral metal complexes (e.g., of Mn, Co) | Coordination | Analytes with functional groups capable of coordination |
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for chiral separations. While direct separation on a chiral stationary phase is possible, an alternative and widely used approach for analytes lacking a suitable chromophore or functional group for direct interaction is the indirect method. eijppr.comchiralpedia.com This involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). wikipedia.org
The reaction of a racemic mixture, such as (±)-2,2,4-trimethylhexane (after functionalization), with an enantiomerically pure CDA results in the formation of a pair of diastereomers. chiralpedia.comwikipedia.org Diastereomers possess different physical and chemical properties and can therefore be separated on a standard, achiral HPLC column, typically a reversed-phase C18 column. science.gov For a chiral alkane like 2,2,4-trimethylhexane, a functional group (e.g., a hydroxyl or amino group) would need to be introduced into the molecule to enable derivatization.
The choice of CDA is critical and depends on the functional group present on the analyte. Common CDAs react with amines, alcohols, or carboxylic acids to form stable diastereomeric products. libretexts.org For instance, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogues are frequently used to derivatize chiral alcohols and amines. wikipedia.org The resulting diastereomeric esters or amides can then be readily separated and quantified. The success of this method hinges on several factors: the CDA must be of high enantiomeric purity, the derivatization reaction must proceed to completion without racemization of the analyte or the CDA, and the resulting diastereomers must be chromatographically resolvable. chiralpedia.com
| Chiral Derivatizing Agent (CDA) | Target Functional Group | Resulting Diastereomer | Detection Method |
|---|---|---|---|
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTP-Cl) | Alcohols, Amines | Esters, Amides | UV, Fluorescence |
| (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol | Carboxylic Acids | Esters | Fluorescence |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Amines | Thioureas | UV |
| o-Phthalaldehyde (OPA) with a chiral thiol | Primary Amines | Diastereomeric isoindoles | Fluorescence |
Chiral recognition in chromatography is the process by which a chiral stationary phase interacts differently with two enantiomers, leading to their separation. wikipedia.org This discrimination is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For a successful separation, there must be a sufficient difference in the stability of these complexes.
The "three-point interaction model" is a classical concept used to explain chiral recognition, suggesting that at least three simultaneous interactions are necessary between the chiral selector and one of the enantiomers for discrimination to occur. nih.gov These interactions can be of various types, including hydrogen bonds, π-π interactions, dipole-dipole interactions, ionic interactions, and steric repulsion. eijppr.com
For nonpolar analytes like this compound interacting with cyclodextrin-based CSPs in gas chromatography, the primary forces at play are Van der Waals interactions and inclusion phenomena. researchgate.netlibretexts.org Van der Waals forces, although weak, are crucial for the chiral discrimination of alkanes. researchgate.netrsc.org The precise fit of an enantiomer within the chiral cavity of the cyclodextrin maximizes these attractive forces. nih.gov Subtle differences in the shape and electronic surface of the enantiomers lead to one being a better "guest" for the chiral "host" than the other.
The thermodynamics of chiral separation can be understood by examining the Gibbs free energy change (ΔG) associated with the transfer of the enantiomer from the mobile phase to the stationary phase. The difference in ΔG between the two enantiomers (ΔΔG) determines the separation factor (α). This energy difference is composed of both enthalpic (ΔΔH) and entropic (ΔΔS) contributions (ΔΔG = ΔΔH - TΔΔS).
Enthalpic Control: This occurs when the separation is driven by differences in the strength of intermolecular interactions (e.g., hydrogen bonds, Van der Waals forces) between the enantiomers and the CSP. A more stable complex (more negative ΔH) will be retained longer. Separations of chiral alkanes are often enthalpically driven due to the optimization of Van der Waals contacts. researchgate.net
Entropic Control: This is driven by differences in the degrees of freedom (conformational, rotational) of the enantiomers when they are complexed with the CSP. If one enantiomer loses less entropy upon binding than the other, its retention will be favored.
The dominant thermodynamic factor can often be determined by constructing a van't Hoff plot (ln(α) vs. 1/T), where the slope is proportional to -ΔΔH and the intercept to ΔΔS/R.
Spectroscopic Techniques for Absolute Configuration and Purity Assessment
While chromatography excels at separating enantiomers, spectroscopy provides crucial information about molecular structure, absolute configuration, and enantiomeric purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like 2,2,4-trimethylhexane, ¹H and ¹³C NMR spectroscopy can unequivocally confirm its carbon skeleton and the specific arrangement of its methyl, methylene, and methine groups. nih.govchemicalbook.com
In a standard achiral solvent, the NMR spectra of two enantiomers, such as (S)- and (R)-2,2,4-trimethylhexane, are identical. However, NMR is critical for confirming the constitutional isomerism, ensuring that the sample is indeed 2,2,4-trimethylhexane and not another C₉H₂₀ isomer. The chemical shifts, coupling constants (in ¹H NMR), and number of signals in both ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule's structure. For instance, the ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom, directly reflecting the branching pattern.
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C1 (CH₃ attached to C2) | ~29.5 |
| C2 (quaternary) | ~31.0 |
| C3 (CH₂) | ~52.9 |
| C4 (CH) | ~25.5 |
| C5 (CH₂) | ~42.0 |
| C6 (CH₃) | ~11.7 |
| C4-CH₃ | ~20.1 |
Although standard NMR cannot distinguish enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereotopicity, leading to separate signals for the enantiomers, which can be used to determine enantiomeric excess (ee).
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. The most fundamental of these is polarimetry, which measures the optical rotation of a compound. aliyuncs.com A chiral substance, like this compound, will rotate the plane of plane-polarized light. Its enantiomer, (R)-2,2,4-Trimethylhexane, will rotate the light by an equal magnitude but in the opposite direction. This property is the basis for optical rotation detection.
The specific rotation, [α], is a characteristic physical property of a chiral compound. While experimental measurement is the standard, recent advances in computational chemistry, specifically Time-Dependent Density Functional Theory (TDDFT), have made it possible to calculate the optical rotation of chiral molecules, including alkanes, with a reasonable degree of accuracy. nih.govacs.org By comparing the calculated optical rotation for a known absolute configuration (e.g., S) with the experimentally measured sign of rotation, the absolute configuration of the synthesized or isolated compound can be determined. nih.gov
In the context of chromatography, optical rotation detectors can be coupled with HPLC systems. aliyuncs.com As the separated enantiomers elute from the column, they pass through the detector's flow cell. The detector measures the rotation of polarized light, producing a chromatogram with positive and negative peaks corresponding to the dextrorotatory (+) and levorotatory (-) enantiomers. nih.gov This provides unambiguous confirmation of the elution order of the enantiomers and allows for the direct determination of enantiomeric purity from the peak areas. aliyuncs.com This technique is particularly valuable as it detects only optically active compounds, simplifying chromatograms of complex mixtures. aliyuncs.com
X-ray Crystallography for Definitive Stereostructure Determination
X-ray crystallography stands as a primary and most reliable method for the definitive determination of the absolute configuration of chiral molecules. nih.govnih.gov This technique provides a three-dimensional picture of the electron density within a crystal, allowing for the precise mapping of atomic positions, bond lengths, and bond angles. wikipedia.org
The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single, well-ordered crystal. wikipedia.org The crystal lattice diffracts the X-rays in specific directions, and by measuring the angles and intensities of these diffracted beams, a crystallographer can deduce the arrangement of atoms. wikipedia.org For chiral molecules, specialized techniques such as anomalous dispersion can be used to determine the absolute stereochemistry, for instance, distinguishing between an (S) and (R) enantiomer. nih.gov
However, a significant prerequisite for this analysis is the growth of a high-quality crystal, which is often the most challenging and rate-limiting step. nih.gov Small, non-polar, and conformationally flexible molecules like alkanes, including 2,2,4-trimethylhexane, can be particularly difficult to crystallize. nih.gov A potential strategy to overcome this limitation is co-crystallization, where the target molecule is crystallized with a "chaperone" or "host" molecule, facilitating the formation of a well-ordered crystal lattice suitable for X-ray analysis. nih.gov While direct X-ray crystallography of this compound is not commonly reported due to its liquid state at room temperature and crystallization challenges, the technique remains the gold standard for absolute configuration determination when suitable crystals can be obtained. nih.govox.ac.uk
Table 1: Key Steps in Single-Crystal X-ray Crystallography
| Step | Description |
| Crystallization | The target molecule is induced to form a highly ordered, single crystal. This is often the most critical and difficult step. nih.gov |
| Data Collection | The crystal is mounted on a diffractometer and irradiated with X-rays. The intensities and positions of the diffracted beams are recorded by a detector. nih.gov |
| Structure Solution | The diffraction data is processed to generate an initial electron density map, from which a preliminary model of the molecular structure is built. nih.gov |
| Structure Refinement | The initial model is refined against the experimental data to improve its accuracy and determine precise atomic positions. nih.gov |
Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS for Isomer Differentiation)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. ijpsjournal.comasdlib.orgchemijournal.com For volatile compounds like isomers of trimethylhexane, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally effective and widely used hyphenated technique. chemijournal.comresearchgate.net
GC-MS combines the high-resolution separation capability of gas chromatography with the sensitive detection and structural identification power of mass spectrometry. asdlib.orgtaylorfrancis.com
Gas Chromatography (GC): In the GC component, a sample mixture is vaporized and injected into a long, thin capillary column. An inert carrier gas (mobile phase) flows through the column, which is coated with a stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases, which is influenced by factors like boiling point and polarity. taylorfrancis.com Isomers of 2,2,4-trimethylhexane, having slightly different physical properties, can often be separated on an appropriate GC column. vurup.sk
Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer. asdlib.org Here, the molecules are ionized (e.g., by electron ionization), causing them to fragment in a characteristic and reproducible pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint" for identification. researchgate.net
The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and differentiation of isomers in a mixture. taylorfrancis.comnih.gov For chiral analysis, a chiral stationary phase can be used in the GC column to separate enantiomers like (S)- and (R)-2,2,4-trimethylhexane before they enter the mass spectrometer.
Table 2: Comparison of Analytical Techniques for Isomer Analysis
| Technique | Principle | Advantage for Isomer Analysis | Limitation |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine 3D atomic structure. wikipedia.org | Provides definitive absolute configuration. nih.gov | Requires a suitable single crystal, which can be difficult to obtain for small alkanes. nih.gov |
| GC-MS | Separation by gas chromatography followed by detection and identification by mass spectrometry. asdlib.org | Excellent for separating and identifying volatile isomers in complex mixtures. chemijournal.com | Standard MS may not differentiate enantiomers without a chiral GC column. |
Methodological Challenges in Trace-Level Chiral Alkane Analysis
The analysis of chiral alkanes at trace levels (parts per billion or lower) in complex samples, such as environmental or biological matrices, presents significant methodological challenges. epa.govresearchgate.net These challenges stem from the inherent properties of the analytes and the complexity of the sample matrix.
Matrix Effects: Complex matrices, like blood or soil, contain numerous other compounds that can interfere with the analysis. researchgate.net These interferences, known as matrix effects, can suppress or enhance the analytical signal, leading to inaccurate quantification. researchgate.net Sample preparation techniques such as solid-phase microextraction (SPME) are often required to isolate the target analytes from the matrix. researchgate.net
Low Concentration: The very low concentration of trace analytes requires highly sensitive analytical instruments and often necessitates a preconcentration step to bring the analyte to a detectable level. researchgate.net This adds complexity to the analytical procedure and increases the risk of sample contamination or analyte loss.
Volatility and Contamination: Volatile organic compounds (VOCs) like trimethylhexane are ubiquitous in the environment, which creates a high risk of background contamination during sample collection, storage, and analysis. epa.gov Stringent quality control measures, including the analysis of procedural blanks, are essential to ensure data integrity.
Chiral Separation: Differentiating and quantifying individual enantiomers at trace levels requires high-efficiency chiral gas chromatography columns. Achieving baseline separation of enantiomers can be difficult, especially when their concentrations are low and matrix interferences are present. The selection of the appropriate chiral stationary phase is critical for successful separation.
Addressing these challenges requires a multi-faceted approach involving meticulous sample handling, robust sample preparation and cleanup procedures, high-resolution chromatographic separation, and sensitive detection methods. epa.govresearchgate.net
Computational Chemistry and Theoretical Modeling of S 2,2,4 Trimethylhexane Systems
Molecular Dynamics (MD) Simulations of (S)-2,2,4-Trimethylhexane and its Interactions
Molecular dynamics (MD) simulations are a cornerstone for studying the physical properties and interactions of molecules like this compound. By solving Newton's equations of motion for a system of atoms, MD simulations can predict macroscopic properties from the underlying microscopic behavior.
Pressure and Temperature Effects on Molecular Dynamics and Transport Properties (e.g., Viscosity)
The viscosity of lubricants is a critical property, particularly under the extreme pressure and temperature conditions found in applications like elastohydrodynamic lubrication. MD simulations have been effectively employed to predict the pressure-viscosity relationship of 2,2,4-trimethylhexane (B107784).
Non-equilibrium molecular dynamics (NEMD) simulations have been used to determine the Newtonian viscosity of 2,2,4-trimethylhexane at 293K across a wide pressure range, from 0.1 MPa to 1000 MPa. arxiv.org In these simulations, a steady-state shear stress is applied, and the viscosity is calculated. At lower pressures, the simulation rates are often low enough to directly access the Newtonian regime. However, at high pressures, the results typically need to be extrapolated to the Newtonian limit by fitting the rate-dependent viscosities to models like the Eyring theory. arxiv.org
Eyring theory can provide a good fit for viscosity data of 2,2,4-trimethylhexane at pressures of 600 MPa and above. arxiv.org The theory relates the shear stress (σ) to the strain rate and an Eyring stress (σE), which is inversely proportional to an activation volume (V*). For 2,2,4-trimethylhexane, the Eyring stress is nearly independent of pressure at a constant temperature. arxiv.org
Equilibrium molecular dynamics (EMD) simulations have also been utilized to investigate the effects of temperature and pressure on the viscosity of 2,2,4-trimethylhexane. mdpi.com EMD studies have been performed for temperatures ranging from 273 K to 373 K and at high pressures up to 500 MPa. mdpi.com It is noted that as pressure increases, the correlation times in the system also increase due to slower dynamics, making it computationally more challenging to obtain converged viscosity results. mdpi.com
The following table presents a comparison of simulated viscosity values for 2,2,4-trimethylhexane at various pressures with experimental data, as determined by Galvani Cunha and Robbins using the AIREBO-M force field.
| Pressure (MPa) | Simulated Viscosity (mPa·s) | Experimental Viscosity (mPa·s) |
|---|---|---|
| 0.1 | 0.46 | 0.65 |
| 100 | 2.1 | 2.5 |
| 250 | 7.5 | 8.0 |
| 500 | 40 | 45 |
| 700 | 140 | 150 |
| 1000 | 800 | 850 |
Force Field Development and Validation for Branched Chiral Hydrocarbons (e.g., AIREBO-M, TEAM, COMPASS)
The accuracy of MD simulations is fundamentally dependent on the quality of the underlying empirical force field, which describes the potential energy of the system as a function of its atomic coordinates. ethz.ch For hydrocarbons, several force fields have been developed and validated.
AIREBO-M (Adaptive Intermolecular Reactive Empirical Bond Order-M) is an all-atom potential for hydrocarbons that has been specifically parameterized for high-pressure applications. arxiv.org It has been shown to provide reasonable accuracy for the viscosity of 2,2,4-trimethylpentane (B7799088) (isooctane) at high pressure (500 MPa), with predictions being about 10% higher than experimental values. arxiv.org However, at ambient pressure, AIREBO-M may systematically underestimate the viscosity of molecules like 2,2,4-trimethylhexane. arxiv.org Studies have also shown that AIREBO-M can be less accurate than other force fields, such as OPLS-AA and ReaxFF, in predicting densities and isentropic bulk modulus for some hydrocarbons. figshare.com
TEAM (Transferable, Extensible, Accurate, and Modular) is another all-atom force field. Research has shown that force fields developed for ambient pressure conditions may be inaccurate for predicting viscosities at elevated pressures. To improve the pressure transferability of the TEAM force field for alkanes, modifications such as making the repulsion softer by replacing the standard Lennard-Jones 12-6 potential with a 9-6 function have been explored. This latter approach has been shown to be valid for pressures up to 1 GPa.
COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) is a "second-generation" force field that was parameterized and validated using condensed-phase properties in addition to data for isolated molecules. sklogwiki.org This allows for the simultaneous prediction of structural, conformational, vibrational, and thermophysical properties for a wide range of molecules. sklogwiki.org The COMPASS force field has been successfully applied in numerous materials simulations, including for carbon-based materials and energetic crystals. researchgate.netmdpi.com Its functional form includes valence terms (bond, angle, torsion, out-of-plane), cross-terms, and non-bonded terms (Coulombic and a 9-6 Lennard-Jones potential). sklogwiki.org
The development of force fields is an ongoing process, with continuous improvements being made based on new quantum mechanical calculations and experimental data. nih.govnih.gov
Finite-Size Effects in Molecular Simulations
Molecular dynamics simulations are performed on a finite number of particles, typically in a simulation box with periodic boundary conditions, to approximate a macroscopic system. This finite size can introduce systematic errors, known as finite-size effects, which can impact the calculated properties. researchgate.net
These effects are particularly significant for dynamical properties that are influenced by long-range interactions, such as diffusion coefficients. tandfonline.com The use of periodic boundary conditions means that a particle interacts not only with other particles in the primary simulation box but also with their periodic images. This can artificially enhance correlations and affect transport properties. For instance, the calculated self-diffusion coefficient in a finite system is systematically smaller than the value in the thermodynamic limit. tandfonline.com
Corrections have been developed to account for these effects. The Yeh-Hummer correction, for example, is an analytical expression used to correct diffusion coefficients for the influence of system size. tandfonline.com The magnitude of these corrections depends on the system type and thermodynamic conditions. tandfonline.com
While properties like the shear viscosity are generally considered to be less affected by finite-size effects compared to diffusion, it is still crucial to use a sufficiently large simulation box to minimize any potential artifacts. tandfonline.comnih.gov For simulations of alkanes, using cubic boxes containing 500 molecules has been considered large enough to minimize these effects for calculating diffusion constants. nih.gov The severity of finite-size effects can be assessed by performing simulations over a range of system sizes and observing the convergence of the property of interest. stackexchange.com
Quantum Chemical Methods for Electronic Structure and Reactivity Predictions
Quantum chemical methods, based on solving the Schrödinger equation, provide a first-principles approach to understanding the electronic structure, stability, and reactivity of molecules like this compound.
Conformational Analysis and Energy Landscapes of this compound
The potential energy surface (PES) of this compound describes the energy of the molecule as a function of its geometry. Minima on this surface correspond to stable conformers. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to explore the PES and identify these stable structures. nih.gov
The process typically involves:
Conformational Search: Generating a large number of possible initial structures through methods like molecular mechanics or stochastic searches.
Geometry Optimization: Optimizing the geometry of each potential conformer using a chosen quantum chemical method (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*) to find the nearest local energy minimum. nih.gov
Frequency Calculation: Performing a frequency calculation at the optimized geometry to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
Relative Energies: Calculating the relative energies (and Gibbs free energies) of all identified conformers to determine their relative populations at a given temperature according to the Boltzmann distribution.
For branched alkanes, the relative stability of different conformers is governed by a delicate balance of steric repulsion (like 1,3-diaxial interactions in cyclic systems), torsional strain, and weak intramolecular dispersion forces. nih.gov Accurately modeling these interactions is key to obtaining a reliable energy landscape.
Prediction of Spectroscopic Properties and Chiral Signatures
Quantum chemical calculations are instrumental in predicting various spectroscopic properties that can be used to identify and characterize molecules. For a chiral molecule like this compound, methods that are sensitive to stereochemistry are particularly valuable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemistry can predict NMR chemical shifts and coupling constants. This involves calculating the magnetic shielding tensors for each nucleus in the molecule. Since the observed spectrum is an average over the populated conformers, accurate conformational analysis is a prerequisite for reliable NMR predictions. nih.gov
Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies and intensities calculated from quantum chemistry can be used to simulate the IR and Raman spectra of this compound. These spectra serve as a molecular fingerprint, with specific peaks corresponding to the stretching and bending modes of its chemical bonds.
Chiral Signatures: Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), provide distinct signatures for chiral molecules.
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.
ECD is the analogous measurement in the UV-Visible region, corresponding to electronic transitions.
Predicting these spectra requires calculating specific molecular properties: atomic polar tensors and atomic axial tensors for VCD, and rotational strengths for ECD. The calculated spectra for a specific enantiomer (e.g., the (S)-enantiomer) can then be compared with experimental data to determine the absolute configuration of a sample. These spectroscopic signatures are a direct consequence of the molecule's three-dimensional chiral structure.
Quantitative Structure-Property Relationship (QSPR) and Chemoinformatics
Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of chemoinformatics, aiming to build mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.govmdpi.com This approach is particularly valuable for predicting the properties of compounds like this compound without the need for extensive experimental measurements. scispace.com The fundamental principle of QSPR is that the molecular structure, encoded in numerical descriptors, dictates the observed behavior of a compound. researchgate.net
For non-polar, branched alkanes such as this compound, topological descriptors are especially effective. These descriptors are numerical values derived from the molecular graph of a compound, where atoms are represented as vertices and bonds as edges. biointerfaceresearch.comnih.gov They quantify aspects of molecular size, shape, branching, and complexity without requiring 3D conformational analysis. nih.gov
Key topological descriptors relevant to branched alkanes include:
Degree-Based Indices : These descriptors consider the connectivity of each atom (vertex degree).
Randić Index (χ) : One of the most widely used indices, it reflects the degree of branching in a molecule. It is calculated by summing the reciprocal of the square root of the product of the degrees of adjacent atoms. It has been correlated with properties like the boiling points of alkanes. acs.org
Zagreb Indices (M1, M2) : These were among the first degree-based indices and are used to quantify molecular branching. M1 is the sum of the squares of the vertex degrees, while M2 is the sum of the products of the degrees of adjacent vertices. biointerfaceresearch.comresearchgate.net
Distance-Based Indices : These are calculated from the distances between atoms in the molecular graph.
Wiener Index (W) : Defined as the sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms, this index is a measure of molecular compactness and branching. nih.gov
Information-Theoretic Indices : These descriptors are based on information theory and measure the structural complexity and symmetry of a molecule.
The structure of 2,2,4-trimethylhexane features a quaternary carbon and a tertiary carbon, leading to a high degree of branching that is effectively captured by these indices. youtube.comdoubtnut.comyoutube.com
Table 1: Common Topological Descriptors for Alkanes
| Descriptor | Type | Structural Information Encoded |
|---|---|---|
| Randić Index (χ) | Degree-Based | Molecular branching and complexity |
| Zagreb Indices (M1, M2) | Degree-Based | Branching and cyclicity |
| Wiener Index (W) | Distance-Based | Molecular size and compactness |
| Atom-Bond Connectivity (ABC) Index | Degree-Based | Related to the energetic stability of hydrocarbons acs.org |
| Geometric-Arithmetic (GA) Index | Degree-Based | Correlated with hydrocarbon stability acs.org |
Predictive QSPR models are developed by establishing a mathematical relationship between calculated topological descriptors (the independent variables) and an experimentally determined physicochemical property (the dependent variable). youtube.com For alkanes like this compound, properties such as boiling point, vapor pressure, viscosity, and molar volume are frequently modeled. biointerfaceresearch.comnih.gov
The typical workflow for building a predictive QSPR model involves:
Data Set Compilation : A diverse set of alkanes with known experimental property values is assembled.
Descriptor Calculation : A variety of topological and other molecular descriptors are calculated for each molecule in the set.
Model Development : Statistical methods, most commonly Multiple Linear Regression (MLR), are used to create an equation that best fits the data. The general form of an MLR model is: Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c represents regression coefficients and D represents the molecular descriptors.
Model Validation : The model's statistical significance and predictive power are rigorously assessed. This is often done using cross-validation techniques (like leave-one-out) and by using the model to predict the properties of a separate "test set" of molecules that were not used in its development. researchgate.net
The quality of a QSPR model is evaluated using statistical parameters such as the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). scispace.com High values for these parameters indicate a robust and predictive model. For branched alkanes, models incorporating descriptors for branching and molecular size have shown high accuracy in predicting thermochemical properties. acs.org
Table 2: Example of a Hypothetical QSPR Model for Boiling Point of Nonanes
| Model Equation | R² | Q² | Descriptors Used |
|---|---|---|---|
| BP (°C) = 155.8 + 8.2(W) - 12.5(χ) | 0.985 | 0.979 | Wiener Index (W), Randić Index (χ) |
Note: This table is illustrative. The coefficients are hypothetical and serve to demonstrate the structure of a QSPR model.
In Silico Approaches to Enantioselective Catalysis Design
The synthesis of a single enantiomer, such as this compound, requires an enantioselective catalyst. nih.gov Designing such catalysts can be significantly accelerated using in silico (computational) methods, which allow for the virtual screening and optimization of catalyst structures before committing to laboratory synthesis. nih.gov
The computational design of a catalyst for the synthesis of this compound would involve several key steps:
Reaction Mechanism Hypothesis : First, a plausible reaction pathway is proposed, for example, the asymmetric hydrogenation of a prochiral alkene precursor or an enantioselective cross-coupling reaction.
Catalyst Scaffolding : A class of catalysts is chosen, typically a transition metal complex featuring a chiral ligand. The ligand's structure is crucial for inducing stereoselectivity.
Molecular Modeling and Docking : Three-dimensional models of the substrate and a library of potential chiral catalysts are generated. Molecular docking simulations are then performed to predict how the substrate binds to the active site of each catalyst. This helps to identify initial catalyst-substrate combinations with favorable geometries for the desired reaction.
Transition State Analysis : For the most promising candidates from docking, quantum mechanics (QM) calculations are employed. These high-level calculations are used to model the reaction pathway and locate the transition states for the formation of both the (S) and (R) enantiomers.
Enantioselectivity Prediction : The energy difference (ΔΔG‡) between the transition states leading to the (S) and (R) products is calculated. A larger energy difference corresponds to a higher predicted enantiomeric excess (ee) for the favored product. The catalyst that shows the largest energy barrier difference in favor of the (S)-enantiomer is identified as the most promising candidate.
This in silico workflow enables the rational design of catalysts by providing deep insight into the molecular interactions that govern stereoselectivity. By virtually screening numerous ligand modifications, researchers can prioritize the synthesis of catalysts with the highest probability of success, significantly reducing the experimental effort required. rsc.org
Research Applications and Broader Scientific Impact of S 2,2,4 Trimethylhexane Studies
Fundamental Research in Hydrocarbon Chemistry and Stereochemistry
(S)-2,2,4-Trimethylhexane as a Prototypical Branched Chiral Alkane for Mechanistic Investigations
This compound serves as a valuable model compound in the study of hydrocarbon chemistry, particularly for understanding the reaction mechanisms of branched and chiral alkanes. The presence of a stereocenter and significant branching in its structure allows researchers to investigate how these features influence reaction pathways, kinetics, and product distributions in processes such as combustion, pyrolysis, and catalytic reforming.
The study of such prototypical molecules is crucial for developing detailed chemical kinetic models. For instance, understanding the oxidation of branched alkanes is fundamental to improving the efficiency of internal combustion engines and developing cleaner fuels. The chirality of this compound introduces an additional layer of complexity, enabling the exploration of stereoselectivity in reactions, a key aspect in organic synthesis and catalysis. While specific mechanistic studies focusing solely on this compound are not extensively documented in publicly available literature, the principles derived from studying similar branched alkanes are directly applicable. Research on related isomers helps elucidate the impact of molecular structure on reactivity, which is essential for predicting the behavior of complex fuel mixtures.
Application as a Reference Compound in Chromatographic and Spectrometric Development
In the fields of analytical chemistry, 2,2,4-trimethylhexane (B107784) is utilized as a reference compound, particularly in the development and validation of chromatographic and spectrometric methods. Its well-defined structure and properties make it a useful standard for techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).
One of the key applications is in the determination of Kovats retention indices. The Kovats retention index is a system-independent value that helps in the identification of compounds by converting retention times to a more standardized format. wikipedia.org For 2,2,4-trimethylhexane, the retention index on a standard non-polar (dimethylpolysiloxane) column is well-documented, allowing for calibration and quality control of analytical instruments. nih.govlotusinstruments.com This is critical in complex mixture analysis, such as in petrochemical or environmental samples, where accurate peak identification is paramount. gcms.cz The use of such reference compounds is foundational to ensuring the reproducibility and comparability of results across different laboratories and analytical setups. chromatographytoday.com
| Compound | Reported Kovats Index (Average/Range) | Reference |
|---|---|---|
| 2,2,4-Trimethylhexane | 789 - 793 | nih.gov |
| 2,2,5-Trimethylhexane | 775 - 786 | nist.gov |
| 2,4,4-Trimethylhexane | 806 - 812 | nih.gov |
Advanced Materials Science and Engineering
Structure-Property Relationships in Polymers Incorporating 2,2,4-Trimethylhexane Spacers (e.g., Thermal Stability, Crosslinking Behavior)
The incorporation of branched aliphatic structures like the trimethylhexane unit into polymer backbones can significantly influence the material's properties. While polymers specifically incorporating the 2,2,4-trimethylhexane spacer are not widely reported, derivatives like 1,6-bismaleimido(2,2,4-trimethyl)hexane are known to form infusible, insoluble polymers upon heating, demonstrating good mechanical properties. google.com The branched, bulky nature of the trimethylhexane moiety can disrupt polymer chain packing, leading to a lower density and potentially altered thermal properties compared to linear analogues.
Role of 2,2,4-Trimethylhexane Derivatives in Specialized Material Formulations (e.g., Dental Resins)
A significant application of trimethylhexane derivatives is found in the formulation of dental resins. Specifically, 1,6-bis(methacryloyloxy-2-ethoxycarbonylamino)-2,4,4-trimethylhexane, a derivative of the 2,4,4-isomer and commonly known as urethane dimethacrylate (UDMA), is a key monomer in many dental composites. nih.govmdpi.com UDMA is valued for its contribution to the mechanical strength and durability of the final cured material. nih.gov
The trimethylhexane core in the UDMA molecule provides a bulky, aliphatic spacer between the polymerizable methacrylate groups. This structure contributes to a lower viscosity compared to other common dental monomers like Bis-GMA, although it often still requires a reactive diluent. mdpi.com The urethane linkages in UDMA allow for the formation of intermolecular hydrogen bonds, which enhances the mechanical properties of the resulting polymer network. nih.govmdpi.com Due to its favorable properties, UDMA-based resins can exhibit a high degree of conversion during polymerization, good mechanical strength, and lower water sorption compared to some other systems. mdpi.comresearchgate.net
| Property | Value Range | Reference |
|---|---|---|
| Flexural Strength (FS) | 69.7 - 89.5 MPa | nih.gov |
| Diametral Tensile Strength (DTS) | 20 - 30 MPa | nih.gov |
| Vickers Hardness (HV) | 14 - 16 | nih.gov |
Astrobiological Research and Origin of Life Studies
The study of chiral molecules, including branched alkanes like this compound, has significant implications for astrobiological research and understanding the origin of life. One of the defining characteristics of life on Earth is homochirality—the exclusive use of L-amino acids and D-sugars. The origin of this asymmetry is a major open question.
Carbonaceous chondrite meteorites, which are remnants from the early solar system, have been found to contain a variety of organic molecules, including amino acids, with a significant excess of the L-enantiomer. pnas.orgnih.govpnas.org This discovery provides the only known example of chiral asymmetry in organic molecules outside the biosphere and suggests that the building blocks of life, with a prebiotic chiral imbalance, could have been delivered to the early Earth. nih.govnih.gov
While research has heavily focused on amino acids, the presence of other chiral molecules, including hydrocarbons, in these meteorites is also of great interest. Chiral alkanes could serve as potential biomarkers. nasa.gov The detection of an enantiomeric excess in a chiral hydrocarbon like this compound in an extraterrestrial sample could be an indicator of biological processes, as abiotic synthesis is generally expected to produce a racemic (equal) mixture of both enantiomers. nasa.govnasa.gov Therefore, the study of such molecules is crucial for developing methods to detect signs of past or present life on other planets and moons. The selective processes that might lead to chiral enrichment in abiotic environments are an active area of research, with implications for how life's initial chemical preferences were established. astrobiology.com
Chiral Hydrocarbons as Potential Molecular Biosignatures for Extraterrestrial Environments
A defining characteristic of life as we know it is its reliance on homochirality, the exclusive use of one of two possible mirror-image molecular configurations (enantiomers). nih.govreasons.org For instance, terrestrial life overwhelmingly utilizes L-amino acids and D-sugars. nih.govacs.org This pronounced preference is considered a key signature of life because non-biological chemical syntheses typically produce an equal (racemic) mixture of both left- and right-handed enantiomers. nih.govmdpi.com
The search for extraterrestrial life can therefore be framed as a "Search for Extra-Terrestrial Homochirality" (SETH). nih.govuniversiteitleiden.nl Chiral molecules, such as hydrocarbons, are prime targets in this search. Hydrocarbons are relatively stable and have been detected on Mars and in meteorites, suggesting they can persist over geological timescales. pnas.orgsciencealert.combizsiziz.comnasa.gov The detection of a significant enantiomeric excess—a surplus of one enantiomer over the other—in a stable chiral hydrocarbon like 2,2,4-trimethylhexane within an extraterrestrial sample could be a powerful indicator of past or present biological processes. chiralpedia.com
Missions to Mars, for instance, are increasingly equipped with instruments capable of detecting organic molecules. sciencealert.comnasa.gov The Sample Analysis at Mars (SAM) instrument on the Curiosity rover has successfully identified organic compounds, including hydrocarbons, on the Martian surface. nasa.govusra.edu Future missions, including Mars Sample Return, will allow for even more detailed analyses on Earth, where sophisticated techniques could determine the enantiomeric ratios of chiral alkanes, providing crucial data in the search for biosignatures. nasa.gov The preservation of such chiral signatures is considered plausible under the cold, dry conditions of Mars, where the process of racemization (the conversion of an enantiomerically pure sample into a racemic mixture) would be significantly slowed. nasa.govnasa.gov
Enantiomeric Ratios as Indicators of Biological vs. Abiological Origin
The ratio of enantiomers in a sample is a critical metric for determining its origin. A racemic mixture (a 50:50 ratio of D and L forms) is generally indicative of abiotic, or non-biological, synthesis. nih.govmdpi.com In contrast, a significant deviation from this ratio, known as an enantiomeric excess (ee), points towards a biological origin, as life's enzymes are highly stereospecific and produce only one enantiomer. universiteitleiden.nlpnas.org
However, the discovery of non-racemic amino acids and sugar derivatives in carbonaceous chondrite meteorites complicates this simple dichotomy. nih.govacs.org Studies of meteorites like Murchison and Aguas Zarcas have revealed L-enantiomeric excesses for certain amino acids, such as isovaline, that are of extraterrestrial origin. nasa.govbohrium.comnih.govresearchgate.net These findings suggest that abiotic processes capable of producing a slight enantiomeric excess can occur in space, potentially initiated by factors like circularly polarized light in star-forming regions. bohrium.commdpi.com
While these abiotic excesses are typically small compared to the near-total homochirality of biological systems, their existence necessitates a more nuanced approach. acs.orgpnas.org To confidently identify a biosignature, scientists would look for a substantial enantiomeric excess across a range of compounds that is consistent with biological patterns, rather than just an excess in a single molecule. acs.org For chiral hydrocarbons, this would involve separating the enantiomers and precisely measuring their relative abundance.
| Amino Acid | Meteorite | Reported L-Excess (% ee) |
|---|---|---|
| Isovaline | Murchison (CM2) | up to 18% |
| Isovaline | Orgueil (CI1) | up to 15% |
| Isovaline | Aguas Zarcas (CM2) | ~10-15% |
| α-methylnorvaline | Murchison (CM2) | up to 9% |
| 2-amino-2,3-dimethylpentanoic acid | Murchison (CM2) | up to 9% |
| Glutamic Acid | Murchison (CM2) | ~16-40% |
| Aspartic Acid | Asuka-12236 (CM2) | ~34-64% (origin unconfirmed) |
Future Perspectives in Chiral Alkane Research and Industrial Relevance
The study of chiral molecules, including alkanes, is a rapidly evolving field with significant future potential in both fundamental science and industry. chiralpedia.com Advances in separation and analytical techniques are critical drivers of this progress. drpress.org Modern chromatographic methods, such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases, have become indispensable for separating enantiomers with high precision. rotachrom.comnih.gov The ongoing development of new chiral selectors and technologies like microfluidics promises even faster and more efficient analysis, which will be vital for screening extraterrestrial samples and for industrial quality control. nih.govacs.org
In materials science, chirality is being harnessed to create advanced materials with unique optical and electronic properties. chiralpedia.commdpi.com Chiral polymers and liquid crystals are being developed for applications in sensors, electronic displays, and optical communication systems. mdpi.comchiralpedia.com The ability of chiral molecules to interact with light and influence electron spin is also being explored for applications in spintronics and quantum computing. chiralpedia.comaip.org Chiral alkanes, as structurally simple yet defined chiral building blocks, could potentially be integrated into the design of these novel materials.
The industrial relevance of chirality is most established in the pharmaceutical and agrochemical sectors. hakon-art.comgrandviewresearch.com The biological activity of a drug or pesticide is often specific to a single enantiomer, while the other may be inactive or cause harmful side effects. musechem.comhilarispublisher.com Consequently, there is a strong industrial and regulatory push towards producing single-enantiomer (enantiopure) active ingredients. musechem.com This requires robust methods for asymmetric synthesis—the creation of a single desired enantiomer. While the primary focus has been on complex, biologically active molecules, the principles and techniques developed for chiral synthesis could be applied to chiral alkanes for various purposes, such as serving as chiral building blocks or tracers in chemical processes.
Future research will likely focus on developing greener and more cost-effective methods for producing chiral compounds, integrating computational tools and AI to accelerate the discovery of new chiral catalysts and materials, and exploring the role of chirality in emerging fields like energy storage and nanotechnology. chiralpedia.commusechem.comacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
